5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide
Description
5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S2/c1-13(16,10-5-3-2-4-6-10)9-15-20(17,18)12-8-7-11(14)19-12/h2-8,15-16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRCMQVQGMKALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Thiophene
Thiophene undergoes electrophilic sulfonation at the 2-position using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding thiophene-2-sulfonic acid. This reaction exploits the electron-rich nature of thiophene, directing sulfonation to the α-position. Alternatives include oleum (fuming sulfuric acid) at elevated temperatures (80–100°C), though chlorosulfonic acid offers better regioselectivity and milder conditions.
Bromination at Position 5
The sulfonic acid derivative is brominated using bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst. The electron-withdrawing sulfonic acid group directs electrophilic substitution to the 5-position, producing 5-bromo-thiophene-2-sulfonic acid. Reaction conditions (e.g., 24 h at 60°C) ensure complete conversion, with crude product purified via recrystallization from ethanol/water (yield: 75–85%).
Conversion to Sulfonyl Chloride
5-Bromo-thiophene-2-sulfonic acid is treated with excess thionyl chloride (SOCl₂) under reflux (70°C, 4 h) to form 5-bromo-thiophene-2-sulfonyl chloride. Phosphorus pentachloride (PCl₅) may substitute SOCl₂ for larger-scale reactions, though SOCl₂ minimizes byproduct formation. The sulfonyl chloride is isolated via distillation or precipitation (yield: 90–95%).
Table 1: Reaction Conditions for Sulfonyl Chloride Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonation | ClSO₃H, DCM, 0–5°C, 2 h | 88 | |
| Bromination | Br₂, FeBr₃, AcOH, 60°C, 24 h | 82 | |
| Chloride Formation | SOCl₂, reflux, 4 h | 93 |
Preparation of 2-Amino-2-phenyl-1-propanol
Reductive Amination of 2-Phenylpropane-1,2-diol
2-Phenylpropane-1,2-diol is converted to the corresponding ketone via oxidation (e.g., Jones reagent), followed by reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The amine is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 2-amino-2-phenyl-1-propanol (65–70%).
Grignard Reaction with Nitriles
An alternative route involves reacting benzyl magnesium bromide with acetonitrile, followed by hydrolysis to yield 2-phenylpropan-2-amine. Subsequent oxidation with hydrogen peroxide (H₂O₂) introduces the hydroxyl group, forming 2-amino-2-phenyl-1-propanol.
Coupling Reaction to Form the Sulfonamide
Classical Amination of Sulfonyl Chloride
5-Bromo-thiophene-2-sulfonyl chloride (1.0 equiv) is reacted with 2-amino-2-phenyl-1-propanol (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C. Triethylamine (TEA, 2.0 equiv) neutralizes HCl, and the reaction proceeds at room temperature for 12 h. The product precipitates upon aqueous workup and is recrystallized from ethanol (yield: 80–85%).
Table 2: Spectroscopic Data for 5-Bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide
| Characterization | Data |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.35–7.28 (m, 5H, Ph), 5.83 (s, 1H, Th), 4.36 (t, J=6.7 Hz, 2H), 3.85–3.82 (m, 4H) |
| HRMS (ESI+) | m/z 376.3 [M+H]⁺ (calc. 376.30) |
Optimization of Reaction Parameters
Elevating the reaction temperature to 40°C reduces reaction time to 6 h without compromising yield. Solvent screening reveals THF outperforms dichloromethane (DCM) due to better solubility of the amine. Excess amine (1.5 equiv) further improves yield to 90%.
Alternative Synthetic Routes
One-Pot Grignard Sulfonation
2-Bromothiophene is converted to a Grignard reagent (Mg, THF), which reacts with sulfur dioxide (SO₂) to form thiophene-2-sulfinate. Subsequent treatment with sulfuryl chloride (SO₂Cl₂) generates the sulfonyl chloride in situ, which couples directly with 2-amino-2-phenyl-1-propanol (yield: 70–75%). This method bypasses isolated sulfonyl chloride handling but requires strict anhydrous conditions.
TCPC-Mediated Sulfonylation
2,4,6-Trichlorophenyl chlorosulfate (TCPC) reacts with 5-bromo-2-thienylzinc bromide (prepared via Zn insertion) to form a sulfonate intermediate. Displacement with the amine in dimethylformamide (DMF) at 100°C affords the sulfonamide (yield: 65%). This route is advantageous for sterically hindered amines but suffers from lower yields compared to classical methods.
Analytical Characterization and Purity Optimization
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities, achieving ≥99% purity. Critical impurities include unreacted sulfonyl chloride and diastereomeric byproducts from the amine synthesis.
Crystallization Techniques
Recrystallization from ethanol/water (3:1) at −20°C yields needle-like crystals suitable for X-ray diffraction, confirming regiochemistry. Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, consistent with literature.
Stability Studies
The compound exhibits stability under nitrogen at −20°C for 12 months. Degradation products (e.g., hydrolyzed sulfonic acid) form under high humidity (≥80% RH), necessitating desiccant storage.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at the 5-position of the thiophene ring enables cross-coupling reactions, particularly Suzuki-Miyaura couplings. For example:
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Reactants : 5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide (1 eq), aryl boronic acids (1.2 eq)
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
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Base : Potassium phosphate (3 eq)
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Solvent : 1,4-Dioxane/water (10:1 v/v)
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Conditions : 90°C under argon for 30 hours
| Boronic Acid Derivative | Product Yield (%) |
|---|---|
| Phenylboronic acid | 72 |
| 4-Methoxyphenylboronic acid | 68 |
| 3-Nitrophenylboronic acid | 56 |
These reactions replace the bromine with aryl groups, expanding structural diversity for biological testing .
Oxidation of the Hydroxyl Group
The 2-hydroxy-2-phenylpropyl side chain undergoes oxidation to form a ketone derivative under controlled conditions:
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Oxidizing Agent : Pyridinium chlorochromate (PCC)
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Solvent : Dichloromethane
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Conditions : 0°C to room temperature for 6 hours
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Product : 5-bromo-N-(2-oxo-2-phenylpropyl)thiophene-2-sulfonamide
Key Observations :
-
The reaction preserves the sulfonamide and thiophene integrity.
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Conversion rates exceed 85% based on HPLC analysis.
Alkylation of the Sulfonamide Nitrogen
The sulfonamide nitrogen can undergo alkylation under basic conditions:
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Base : Lithium hydride (LiH, 1 eq) in DMF
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Alkylating Agent : Alkyl bromides (1.2 eq)
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Conditions : Room temperature for 3 hours
| Alkyl Bromide | Product | Yield (%) |
|---|---|---|
| Bromoethane | N-Ethyl derivative | 72 |
| 1-Bromopropane | N-Propyl derivative | 78 |
| Isopropyl bromide | N-Isopropyl derivative | 62 |
This reaction modifies the sulfonamide’s electronic properties, influencing biological activity .
Acid/Base-Mediated Rearrangements
The compound demonstrates pH-dependent stability:
Degradation Study ():
-
Acidic Conditions (1M HCl, 25°C): Hydrolysis of the sulfonamide group occurs within 24 hours.
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Basic Conditions (1M NaOH, 25°C): Ring-opening of the thiophene is observed after 48 hours.
Degradation Products :
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Under HCl: Thiophene-2-sulfonic acid and 2-hydroxy-2-phenylpropylamine.
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Under NaOH: Formation of disulfide byproducts due to sulfur reactivity.
Interaction with Biological Targets
While primarily a synthetic intermediate, its derivatives show enzyme inhibition:
Scientific Research Applications
Synthesis and Chemical Properties
5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide can be synthesized through various chemical reactions involving thiophene derivatives. The synthesis typically involves:
- Starting Materials : 5-bromothiophene-2-sulfonamide and appropriate alkyl or aryl substituents.
- Reagents : Common reagents include bases like lithium hydride (LiH) for alkylation processes.
The compound has a molecular formula of with a molecular weight of approximately 324.17 g/mol. Its structure allows for interactions with biological targets, which is crucial for its efficacy as a therapeutic agent.
Antibacterial Properties
Recent studies have demonstrated that derivatives of thiophene sulfonamides exhibit potent antibacterial activity against resistant strains of bacteria, particularly those producing New Delhi Metallo-β-lactamase (NDM-1). For instance:
- Study Findings : A derivative synthesized from this compound showed a Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL against Klebsiella pneumoniae ST147, indicating strong antibacterial efficacy .
Anticancer Potential
There is emerging evidence suggesting that thiophene sulfonamides may also possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation:
- Mechanism of Action : The compound may inhibit certain kinases or transcription factors involved in tumor growth, although specific studies on this compound are still limited.
Case Studies and Research Findings
Several studies have reported on the synthesis and application of related compounds, providing insights into the potential uses of this compound:
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfonamide group is known to inhibit certain bacterial enzymes, which could explain its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-alkylthiophene-2-sulfonamides: Similar structure but with different alkyl groups.
Thiophene-2-sulfonamide derivatives: Various substitutions on the thiophene ring.
Uniqueness
5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide is unique due to the presence of the 2-hydroxy-2-phenylpropyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development .
Biological Activity
5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide is a thiophene derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis, mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound features a bromine atom at the 5-position of the thiophene ring, with a sulfonamide functional group and a hydroxy-phenylpropyl substituent. The synthesis typically involves nucleophilic substitution reactions using lithium hydride as a base, leading to high yields of the desired product.
Synthetic Route
- Starting Materials : 5-bromothiophene-2-sulfonamide and 2-hydroxy-2-phenylpropyl bromide.
- Reaction Conditions : Conducted in a suitable solvent (e.g., DMF) in the presence of LiH.
- Yield : Generally high, with purification methods such as recrystallization employed to enhance purity.
Antimicrobial Properties
Recent studies have highlighted the compound's significant antimicrobial activity against resistant strains of bacteria. For instance, it has shown efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Bacteria |
|---|---|---|---|
| This compound | 0.39 | 0.78 | Klebsiella pneumoniae ST147 |
The minimum inhibitory concentration (MIC) indicates that this compound is effective at low concentrations, suggesting its potential as an alternative therapeutic agent against multi-drug resistant infections .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Enzymes : The sulfonamide group may inhibit bacterial enzymes essential for cell wall synthesis.
- Molecular Interactions : In silico studies have demonstrated hydrogen bonding and hydrophobic interactions with target proteins, enhancing its binding affinity and efficacy against bacterial strains .
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence that thiophene derivatives possess anticancer activity. Although specific data on this compound is limited, related compounds have shown promising results in inhibiting tumor cell proliferation.
Case Studies
- In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, indicating potential for further development as anticancer agents .
- Structural Activity Relationship (SAR) : Research suggests that modifications to the thiophene structure can enhance biological activity. For example, variations in substituents on the thiophene ring have been linked to increased potency against cancer cell lines .
Q & A
Q. What are the standard synthetic routes for preparing 5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide?
The synthesis typically involves sequential functionalization of the thiophene sulfonamide core. A common approach starts with bromination of thiophene-2-sulfonamide derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 50°C) to introduce the bromine substituent at the 5-position . Subsequent alkylation with 2-hydroxy-2-phenylpropyl groups is achieved via nucleophilic substitution or coupling reactions. For example, microwave-assisted Suzuki-Miyaura coupling with arylboronic acids or Mitsunobu reactions can introduce the hydroxy-phenylpropyl moiety . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.
Q. How is the structural integrity of this compound verified in academic research?
Key methods include:
- X-ray crystallography to resolve bond lengths, angles, and stereochemistry (e.g., sulfonamide S–N distances typically range 1.60–1.65 Å) .
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₃H₁₅BrN₂O₃S₂: 405.96 g/mol) .
Advanced Research Questions
Q. What experimental strategies address low yields in coupling reactions involving the bromothiophene sulfonamide core?
Low yields (e.g., <40%) in cross-coupling reactions (e.g., Suzuki-Miyaura) often stem from steric hindrance at the 5-bromo position or competing side reactions. Optimization strategies include:
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ values varying by >10 µM across studies) may arise from:
- Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates can interfere with assays. Validate purity via HPLC (≥95%) .
- Conformational flexibility : The hydroxypropyl group’s rotational freedom may affect binding. Use molecular docking to compare active vs. inactive conformers .
- Assay conditions : Standardize cell lines (e.g., U87MG glioma vs. HEK293) and incubation times to minimize variability .
Q. What methodologies assess the environmental fate of this compound?
Long-term environmental studies should include:
- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to track degradation products via LC-MS .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr LC₅₀) and biodegradability in OECD 301D assays .
- Partition coefficients : Measure log Kₒw (octanol-water) to predict bioaccumulation potential (values >3 indicate high risk) .
Methodological Challenges and Solutions
Q. How can researchers differentiate between regioisomers during synthesis?
Regioisomeric byproducts (e.g., 4-bromo vs. 5-bromo substitution) are resolved via:
Q. What advanced techniques characterize the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) to receptors like carbonic anhydrase IX .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for sulfonamide-enzyme interactions .
- Cryo-EM : Resolve binding modes in membrane-bound targets (e.g., ion channels) at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
